Lipophilicity Increase: 1-Butyl-1H-indole (logP 4.13) vs. 1-Methyl-1H-indole (logP ~2.54-2.72)
The replacement of the N-methyl group with an N-butyl group in the 1-alkylindole scaffold significantly increases compound lipophilicity. 1-Butyl-1H-indole has an ACD/LogP of 4.13 , whereas 1-Methyl-1H-indole has a reported ACD/LogP of 2.54 to 2.72 . This represents a calculated logP increase of at least 1.41 units, translating to an estimated 26-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ACD/LogP: 4.13 |
| Comparator Or Baseline | 1-Methyl-1H-indole (ACD/LogP: 2.54-2.72) |
| Quantified Difference | Increase of 1.41-1.59 logP units (approx. 26-39 fold higher partition coefficient) |
| Conditions | Predicted via ACD/Labs Percepta Platform v14.00 for target; ChemSpider & literature data for comparator. |
Why This Matters
Higher logP predicts increased membrane permeability and potential blood-brain barrier penetration, a critical consideration for CNS drug discovery and compound library design.
